Rotundone - 18374-76-0

Rotundone

Catalog Number: EVT-1221420
CAS Number: 18374-76-0
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rotundone is a sesquiterpene ketone, specifically 5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone, known for its potent spicy, peppercorn aroma. [] It was first identified as a significant aroma compound in Australian Shiraz wine. [] It is also found in various plants, herbs, spices, and fruits, including black and white peppercorns, grapes (particularly Shiraz, Duras, and Grüner Veltliner), grapefruit, orange, apple, and mango. [, , , ] Rotundone plays a significant role in the sensory perception of these products, contributing to their unique "peppery" aroma. [, , ]

Synthesis Analysis

A novel synthesis method for rotundone uses a non-heme Fe2+-chelate catalyst, Fe(II)-EDTA, and the enzymatic supply and regeneration of Fe2+-chelate by ferric-chelate reductase (YqjH). [] The application of cyclodextrin and glucose dehydrogenase to this system further improves the yield of rotundone. []

Another approach involves the aerial oxidation of α-guaiene. []

Molecular Structure Analysis
  • Oxidation: α-guaiene, a precursor to rotundone, is oxidized to form rotundone. This oxidation can occur through aerial oxidation or enzymatic catalysis involving cytochrome P450 gene (CYP71BE5). [, , ]
Mechanism of Action

Rotundone exerts its characteristic peppery aroma through its interaction with olfactory receptors in the nose. [] The specific olfactory receptors involved and the detailed molecular mechanisms of this interaction are yet to be fully elucidated.

Interestingly, a significant proportion of individuals (approximately 20%) exhibit specific anosmia to rotundone, meaning they cannot detect its aroma even at high concentrations. [, , ] This suggests that genetic factors might play a role in the perception of rotundone. []

Physical and Chemical Properties Analysis
  • Odor: Potent spicy, peppercorn aroma []
  • Odor Threshold: 8 ng/L in water, 16 ng/L in red wine [, ]
  • Solubility: Lipophilic, poorly soluble in water []
  • Stability: Can be extracted into wine during fermentation, but a significant amount is lost during the winemaking process []
Applications

Viticulture and Oenology

Rotundone is a crucial aroma compound in several wine grape varieties, notably Shiraz, Duras, and Grüner Veltliner. [, , , , , , , , , , , , , ]

  • Wine Flavor and Aroma Enhancement: Its presence in wine contributes significantly to the desirable "peppery" character. [, , ]
  • Terroir Understanding: Rotundone levels vary significantly within vineyards due to factors such as soil composition, topography, and vine vigor. [, , ] Mapping this variation allows for targeted management strategies like selective harvesting to manipulate wine style. [, ]
  • Viticultural Manipulation: Winemakers can manipulate rotundone levels through practices such as delayed harvest, irrigation management, and canopy management (e.g., leaf removal, sunlight exclusion). [, , , , , , ]
  • Oenological Techniques: Certain winemaking techniques, such as fortification, can influence rotundone extraction rates and impact wine aroma and colour. []

Food Science and Technology

  • Herbs and Spices: It is found in significant amounts in black and white peppercorns, being the only identified compound with a distinctive peppery aroma in these spices. [] It is also present in other herbs like basil, marjoram, oregano, rosemary, and thyme. []
  • Fruits: Rotundone has been detected in grapefruit, orange, apple, and mango. [, ] While it doesn't directly impart a woody odor in these fruits, it significantly influences their overall flavor profile. []
  • Roasted Chicory: Rotundone is a dominant odorant in roasted chicory, contributing to its characteristic woody, peppery, and "chicory-like" aroma. []
Future Directions
  • Elucidation of Biosynthetic Pathway: Further research is needed to fully understand the detailed steps and regulatory mechanisms involved in rotundone biosynthesis, including the identification of additional enzymes and transcription factors that might influence its production. [, ]
  • Microbiome Influence: The role of soil microbial communities in influencing rotundone concentration in grapes requires further investigation. [, ]
  • Specific Anosmia: Research into the genetic basis for rotundone-specific anosmia could provide insights into olfactory perception and personalized sensory experiences. []
  • Impact of Climate Change: Further research is needed to understand how climate change, particularly rising temperatures and altered precipitation regimes, will affect rotundone accumulation in grapes and its implications for wine production. []

3-epi-Rotundone

Compound Description: 3-epi-Rotundone is a stereoisomer of rotundone. It possesses a woody, spicy, peppery, citrus, grapefruit-like, powdery, and celery-like odor profile, which is broader than that of rotundone []. Despite the differences in their odor thresholds, both compounds share similar organoleptic properties, including their woody, spicy, and peppery odor descriptions, anosmic properties in neat form, and strong adaptation characteristics [].

Relevance: As a stereoisomer of rotundone, 3-epi-rotundone possesses a similar chemical structure but differs in the spatial arrangement of its atoms. This structural difference contributes to the observed variations in their odor profiles and thresholds. The discovery of 3-epi-rotundone highlights the significance of stereochemistry in shaping the aromatic properties of compounds [].

α-Guaiene

Compound Description: α-Guaiene is a sesquiterpene and a recognized precursor to rotundone [, ]. Studies suggest that its transformation to rotundone can occur via aerial oxidation []. The accumulation of α-guaiene, like rotundone, is influenced by environmental factors, particularly sunlight exposure [].

Relevance: α-Guaiene is a direct precursor in the biosynthetic pathway of rotundone. Understanding the factors that influence α-guaiene synthesis and its conversion to rotundone is crucial for manipulating the peppery character in wines [, ].

Farnesyl Diphosphate (FPP)

Compound Description: Farnesyl diphosphate is an intermediate in the mevalonate (MVA) pathway, which is responsible for synthesizing various terpenes, including rotundone []. Research suggests that farnesyl diphosphate synthase (FPPS), the enzyme responsible for FPP synthesis, may play a regulatory role in rotundone accumulation [].

Relevance: FPP is a key precursor molecule in the biosynthesis of rotundone. The activity of FPPS and the availability of FPP can significantly impact the final concentration of rotundone in grapes, highlighting the importance of the MVA pathway in shaping the aroma profile of wines [].

Geraniol

Compound Description: Geraniol is a monoterpene found in the phloem exudates of grapevines []. While its role in rotundone biosynthesis remains unclear, its presence in the phloem suggests a potential involvement in various metabolic processes within the plant [].

Relevance: The co-occurrence of geraniol and rotundone in grapevine tissues prompts further investigation into their potential interactions and roles in shaping the plant's chemical profile. Further research is needed to elucidate any direct link between geraniol and rotundone biosynthesis [].

3-Isobutyl-2-methoxypyrazine (IBMP)

Compound Description: 3-Isobutyl-2-methoxypyrazine (IBMP) is a volatile aroma compound responsible for the characteristic "bell pepper" aroma found in some wines []. Viticultural practices, such as delayed harvest and lateral shoot removal, can influence the concentration of IBMP in wines [].

Relevance: While IBMP is not structurally related to rotundone, it represents another important aroma compound in grapes and wines. Winemakers often strive to balance the "peppery" notes of rotundone with the "bell pepper" aromas of IBMP to achieve desired flavor profiles in wines [].

Gluconic Acid

Compound Description: Gluconic acid is a secondary metabolite produced by Botrytis cinerea, a fungal pathogen affecting grapes []. Research suggests a negative correlation between gluconic acid levels and rotundone concentration in wines, indicating a possible role of Botrytis cinerea in rotundone degradation [].

Relevance: While not directly involved in the biosynthesis of rotundone, gluconic acid serves as a potential indicator of Botrytis cinerea infection. The negative correlation with rotundone levels suggests that this fungus might impact the final concentration of rotundone in wines through degradation mechanisms [].

Properties

CAS Number

18374-76-0

Product Name

Rotundone

IUPAC Name

(3S,5R,8S)-3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3/t10-,11-,12+/m0/s1

InChI Key

NUWMTBMCSQWPDG-UHFFFAOYSA-N

SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C

Canonical SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C

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